molecular formula C9H14O B1266384 1-Bicyclo[2.2.1]hept-2-ylethanone CAS No. 58654-66-3

1-Bicyclo[2.2.1]hept-2-ylethanone

Cat. No.: B1266384
CAS No.: 58654-66-3
M. Wt: 138.21 g/mol
InChI Key: NDZIFIKZHLSCFR-UHFFFAOYSA-N
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Description

1-Bicyclo[2.2.1]hept-2-ylethanone, also known by its IUPAC name, is a bicyclic ketone with the molecular formula C9H14O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a ketone functional group at the second position. It is a versatile compound used in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bicyclo[2.2.1]hept-2-ylethanone can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent oxidation of the resulting adduct yields the ketone .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bicyclo[2.2.1]hept-2-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-ylethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology research.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bicyclo[2.2.1]hept-2-ylethanone exerts its effects depends on its chemical structure and the functional groups present. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and other applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZIFIKZHLSCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974193
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58654-66-3
Record name 1-Bicyclo[2.2.1]hept-2-ylethanone
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Record name 1-Bicyclo(2.2.1)hept-2-ylethan-1-one
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Record name 58654-66-3
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Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
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Record name 1-bicyclo[2.2.1]hept-2-ylethan-1-one
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